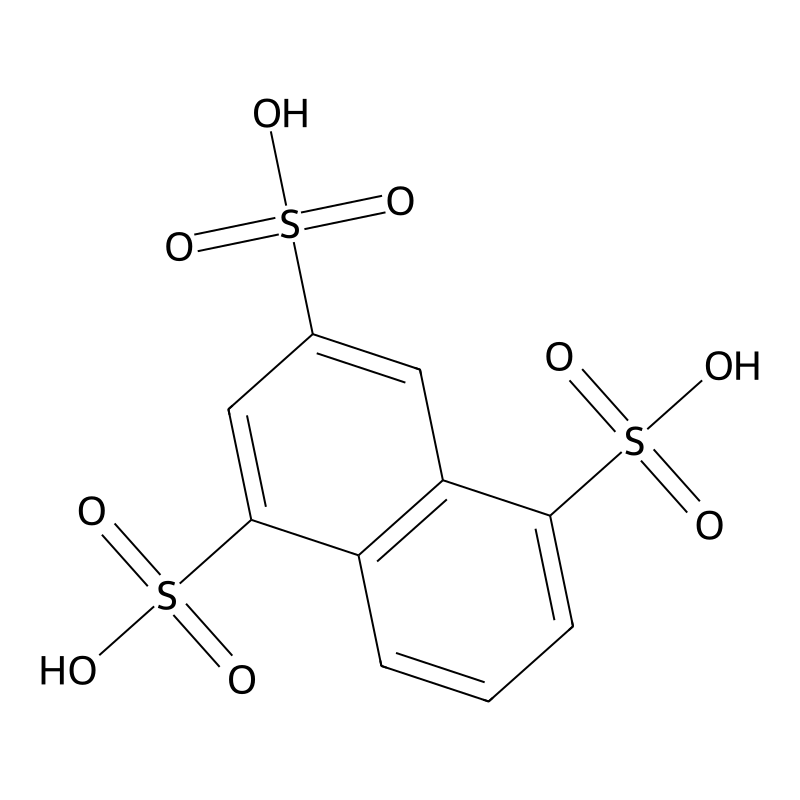

Naphthalene-1,3,5-trisulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Material Synthesis and Modification:

- Precursor for dyes and pigments: 1,3,5-NTS serves as a starting material for the synthesis of various dyes and pigments, including azo dyes, sulfur dyes, and phthalocyanine pigments. These dyes and pigments find applications in textiles, plastics, inks, and paints. Source

- Functionalization of nanomaterials: 1,3,5-NTS can be used to functionalize the surfaces of various nanomaterials, such as carbon nanotubes and graphene. This functionalization can improve the electrical, optical, and magnetic properties of these materials, making them suitable for various applications in electronics, sensors, and energy devices. Source

Analytical Chemistry and Separations:

- Ion-pairing agent: 1,3,5-NTS can be used as an ion-pairing agent in chromatography and other separation techniques. It can improve the separation of charged molecules by forming complexes with them, which can then be more easily separated. Source

- pH indicator: 1,3,5-NTS exhibits pH-dependent color changes, making it useful as a pH indicator in various applications. Source

Biological and Biomedical Research:

- Enzyme inhibitor: 1,3,5-NTS can inhibit the activity of certain enzymes, such as ATPases and sulfatases. This property makes it a valuable tool for studying the role of these enzymes in various biological processes. Source:

- Antimicrobial activity: Some studies have shown that 1,3,5-NTS exhibits antimicrobial activity against certain bacteria and fungi. However, more research is needed to understand the mechanisms of this activity and its potential applications. Source

Naphthalene-1,3,5-trisulfonic acid is an aromatic sulfonic acid with the molecular formula C₁₀H₈O₉S₃ and a molecular weight of approximately 368.35 g/mol. It features a naphthalene backbone with three sulfonic acid groups (-SO₃H) positioned at the 1, 3, and 5 positions of the naphthalene ring. This compound is known for its high solubility in water and its ability to form stable complexes with various metal ions, making it a valuable compound in both industrial and research applications .

Naphthalene-1,3,5-trisulfonic acid is not directly involved in any known biological processes. Its primary application is as an intermediate in dye production.

- Acidity: The sulfonic acid groups can irritate skin and eyes upon contact.

- Dust Inhalation: Inhalation of dust particles may irritate the respiratory tract.

- Environmental Impact: As a byproduct of surfactant degradation, it may contribute to environmental pollution if not properly managed.

- Neutralization: It reacts with bases to form salts. For example:

- Esterification: It can react with alcohols to form esters under acidic conditions.

- Complexation: The sulfonic acid groups can coordinate with metal ions, forming stable metal complexes that are useful in catalysis and materials science.

Naphthalene-1,3,5-trisulfonic acid exhibits various biological activities. It has been studied for its potential effects on cellular processes and interactions with biomolecules. Notably, it has shown the ability to influence enzyme activity and may act as an inhibitor in certain biochemical pathways. Its interaction with proteins and nucleic acids is an area of ongoing research, particularly in understanding its role in cellular signaling and metabolic processes .

Naphthalene-1,3,5-trisulfonic acid can be synthesized through several methods:

- Sulfonation of Naphthalene: The most common method involves the sulfonation of naphthalene using concentrated sulfuric acid or sulfur trioxide under controlled conditions. This process typically requires careful temperature management to achieve selective sulfonation at the desired positions.

- Electrophilic Aromatic Substitution: By using electrophilic reagents that introduce sulfonyl groups to the naphthalene ring.

- Chemical Modification: Starting from other naphthalene derivatives that can be further modified to introduce sulfonic acid groups.

Naphthalene-1,3,5-trisulfonic acid has a range of applications across different fields:

- Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions due to its ability to form stable complexes.

- Biochemistry: Employed in studies involving enzyme kinetics and protein interactions.

- Industrial

Interaction studies involving naphthalene-1,3,5-trisulfonic acid have revealed its capacity to bind with various biomolecules, including proteins and nucleic acids. These interactions can alter the structural conformation of target molecules and affect their biological functions. Research has demonstrated that it can inhibit specific enzymes by binding at active sites or allosterically modulating their activity .

Naphthalene-1,3,5-trisulfonic acid shares structural similarities with other sulfonated aromatic compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Naphthalene-2-sulfonic acid | C₁₀H₈O₃S | Contains only one sulfonic group; less soluble |

| Naphthalene-4-sulfonic acid | C₁₀H₈O₃S | One sulfonic group; different position affects reactivity |

| Anthracene-9-sulfonic acid | C₁₄H₁₀O₃S | Contains a larger aromatic system; used in dyeing |

| Benzene-1,2-disulfonic acid | C₆H₄O₆S₂ | Two sulfonic groups; more acidic than naphthalene trisulfonate |

Uniqueness

Naphthalene-1,3,5-trisulfonic acid's unique three-sulfonate structure allows for enhanced solubility and complexation properties compared to its analogs. Its specific positioning on the naphthalene ring results in distinct reactivity patterns that make it particularly useful in analytical applications and biochemical research .

Traditional Sulfonation Pathways Using Oleum and Sulfur Trioxide

The conventional synthesis involves sulfonating naphthalene with oleum (fuming sulfuric acid) or sulfur trioxide (SO₃). In the oleum-based process, naphthalene is reacted with 65% oleum at incremental temperatures:

- 30–35°C during reagent addition to prevent premature decomposition.

- 50°C for 1 hour, 70°C for 1 hour, and 90°C for 7 hours to ensure complete dissolution and trisulfonation.

This method yields 68% naphthalene-1,3,5-trisulfonic acid, with 21% 1,3,6-trisulfonic acid and 4–5% 1,3,7-trisulfonic acid as byproducts. The use of isolated naphthalene-1,5-disulfonic acid as a precursor improves purity but requires additional isolation steps.

Sulfur trioxide in inert solvents like dichloroethane offers advantages:

- Higher regioselectivity due to reduced sulfation side reactions.

- Reduced sulfuric acid waste compared to oleum.

- Optimal conditions: 2.8–3.6:1 molar ratio of SO₃ to naphthalene at 50–100°C for 2–4 hours, achieving ≥85% yield.

| Parameter | Oleum Process | SO₃ Process |

|---|---|---|

| Yield | 68% | 85% |

| Byproducts | 25–26% | <15% |

| Wastewater (L/kg) | 3.5–4.8 | 0.5–1.2 |

| Energy Use (MJ/kg) | 25–30 | 12–18 |

Novel Catalytic Approaches for Regioselective Trisulfonation

Recent advances focus on solid acid catalysts to enhance regioselectivity and sustainability:

- Cr-SO₄/ZrO₂ solid superacid: Enables sulfonation at 160–170°C with 98% yield by suppressing naphthalene sublimation.

- Zeolite catalysts: Improve selectivity for 1,3,5-trisulfonation via shape-selective pore structures, though primarily tested in alkylation reactions.

- Carbon-based solid acids: Synthesized via one-pot sulfonation and crosslinking, offering reusable catalysts with comparable activity to homogeneous acids.

These methods reduce reliance on corrosive reagents and enable continuous production.

Optimization of Reaction Parameters for Industrial-Scale Production

Key optimization strategies include:

- Solvent selection: Decalin or tridecane reduces naphthalene sublimation losses, increasing yields from <50% to 98%.

- Temperature staging: Gradual heating (50°C → 90°C) minimizes polysulfonation.

- Catalyst recycling: Solid acids like Cr-SO₄/ZrO₂ retain >90% activity after five cycles.

Industrial reactors now employ loop reactors for continuous sulfonation, achieving 0.7–1.5 mol/L·hour space-time yields and reducing byproduct formation.

Comparative Analysis of Disulfonic Acid Precursor Utilization

Using naphthalene-1,5-disulfonic acid as a precursor simplifies trisulfonation but introduces challenges:

| Precursor | Isolation Required? | Trisulfonation Yield | Byproducts |

|---|---|---|---|

| Naphthalene | No | 68–85% | 15–25% |

| 1,5-Disulfonic acid | Yes | 72–78% | 8–12% |

Isolation of 1,5-disulfonic acid as the tetrahydrate or disodium salt adds cost but improves downstream nitration efficiency for H-acid production.

Electrophilic Aromatic Substitution Dynamics in Naphthalene Sulfonation

Sulfonation of naphthalene proceeds via electrophilic aromatic substitution (EAS), where sulfur trioxide (SO₃) or its protonated form (HSO₃⁺) acts as the electrophile. The introduction of multiple sulfonic groups follows a stepwise mechanism, with each substitution influenced by the directing effects of existing substituents. For mono-sulfonation, the 1-position is kinetically favored due to resonance stabilization in the transition state, while the 2-position is thermodynamically preferred due to reduced steric strain [3]. In trisulfonation, these effects compound: the first sulfonic group directs subsequent substitutions to the 3- and 5-positions via meta-directing effects, creating a stable, symmetrical 1,3,5-configuration .

The reversibility of sulfonation equilibria allows for isomer redistribution under prolonged heating. For example, in mixtures containing naphthalene-1,3,5-trisulfonic acid and its 1,3,6-isomer, elevated temperatures (140–240°C) and excess oleum drive the system toward the thermodynamically stable product, though the 1,3,5-isomer’s symmetry may confer unique stability [2]. Kinetic control dominates under low-temperature, high-SO₃ conditions, favoring the 1,3,5-isomer, while thermodynamic control at higher temperatures promotes isomerization to alternatives like 1,3,6-trisulfonic acid [3].

XLogP3

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.